1,2-Benzisoxazole-3-ethanamine
Overview
Description
1,2-Benzisoxazole-3-ethanamine is a chemical compound with the molecular formula C9H10N2O . It is primarily used for research and development purposes and is not recommended for medicinal or household use .
Synthesis Analysis
The synthesis of benzisoxazole derivatives, such as this compound, has been a topic of interest in recent years . One common method involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Another method involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene-fused isoxazole ring structure . This structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Benzisoxazole derivatives, including this compound, have been found to exhibit a wide range of chemical reactions . For instance, the N-O bond can be cleaved by a strong base to yield a 2-hydroxybenzonitrile species .
Mechanism of Action
While the specific mechanism of action for 1,2-Benzisoxazole-3-ethanamine is not well-documented, benzisoxazole derivatives are known to exhibit a variety of pharmacological activities. For instance, zonisamide, a benzisoxazole analog, has inhibitory effects on voltage-gated sodium and T-type calcium channels, which are likely the principle antiseizure mechanisms .
Safety and Hazards
Safety data sheets indicate that precautions should be taken to avoid breathing in mist, gas, or vapors of 1,2-Benzisoxazole-3-ethanamine. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of accidental ingestion or inhalation, immediate medical attention is advised .
Future Directions
Benzisoxazole derivatives, including 1,2-Benzisoxazole-3-ethanamine, have been recognized as privileged structures in biological chemistry due to their wide range of pharmacological properties, especially in the area of CNS disorders . Therefore, future research may focus on exploring the potential of these compounds in drug discovery and development .
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-6-5-8-7-3-1-2-4-9(7)12-11-8/h1-4H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYHISJCGQYICX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483881 | |
Record name | 1,2-Benzisoxazole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
763026-39-7 | |
Record name | 1,2-Benzisoxazole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.